

Thiophene Acrylates: A Comparative Guide to Antifungal and Anticancer Activities

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Compound of Interest

Compound Name: *Methyl 3-(thiophen-2-yl)propanoate*

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Thiophene acrylates, a class of organic compounds integrating a thiophene ring and an acrylate moiety, have garnered significant attention within the scientific community for their promising therapeutic potential. Researchers have extensively investigated their efficacy as both antifungal and anticancer agents, revealing a spectrum of activity that warrants a detailed comparative analysis. This guide provides an objective overview of the biological performance of various thiophene derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this field.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of thiophene derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a drug that is required for 50% inhibition *in vitro*, is a key parameter in these assessments. The data presented below summarizes the cytotoxic effects of selected thiophene derivatives.

Compound	Cancer Cell Line	IC50 (µg/mL)	Reference
Compound 480	HeLa	12.61	[1]
HepG2	33.42	[1]	
Compound 471	HeLa	23.79	[1]
HepG2	13.34	[1]	
Paclitaxel (Control)	HeLa	Not specified	[1]
HepG2	Not specified	[1]	
Thiophene-chalcone derivative 15e	A549	6.3 µM	[2]
Compound S8	A-549	Effective at 10^{-4} M	[3]
Thiophene derivative 5	Ovarian Cancer IGROV1	Potent activity	[4]
Thiophene derivative 11	Ovarian Cancer IGROV1	Potent activity	[4]

Antifungal Activity: A Quantitative Comparison

The antifungal efficacy of thiophene derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table outlines the MIC values of various thiophene compounds against pathogenic fungal species.

Compound	Fungal Species	MIC (μ g/mL)	Reference
5CN05	Candida species	270-540	[5][6]
Cryptococcus neoformans	17	[5][6]	
ME-5CN05 (Microemulsion)	Candida species	70-140	[5][6]
C. albicans & C. parapsilosis	70	[5]	
Cryptococcus neoformans	2.2	[5][6]	
Amphotericin B (Control)	Cryptococcus neoformans	0.5	[5]
2-amino-thiophene derivative (2AT)	Fluconazole-resistant Candida spp.	100-200	[7][8]
Compound S1	Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi	0.81 μ M/ml	[3]
Compound S4	Candida albicans, Aspergillus niger	0.91 μ M/ml	[3]
Fluconazole (Control)	-	-	[3]

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following sections describe the key assays cited in the evaluation of thiophene acrylates and their derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., thiophene acrylates) and incubated for a specified period, typically 48 hours.^[9]
- **MTT Addition:** After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.^[9]
- **Formazan Solubilization:** During this incubation, viable cells with active metabolism convert the MTT into a purple formazan product. A solubilization solution, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.^[9]
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.^[9]

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the fungal test organism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium without inoculum) are included.

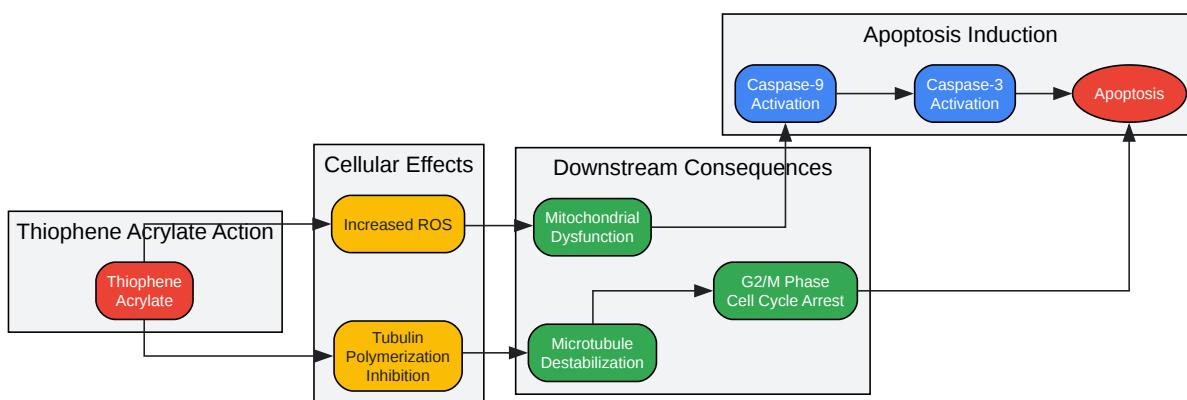
- Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiophene derivatives exert their therapeutic effects is paramount for rational drug design and development. The following diagrams illustrate the key signaling pathways implicated in their anticancer and antifungal activities.

Anticancer Mechanism: Induction of Apoptosis and Tubulin Polymerization Inhibition

Several thiophene derivatives have been shown to induce cancer cell death through the intrinsic apoptotic pathway and by interfering with microtubule dynamics.^[10] The benzyl urea tetrahydrobenzo[b]thiophene derivative, BU17, has been identified as a potent inducer of apoptosis through the enhanced expression of caspases 3 and 9.^[9] Furthermore, it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase.^[9]

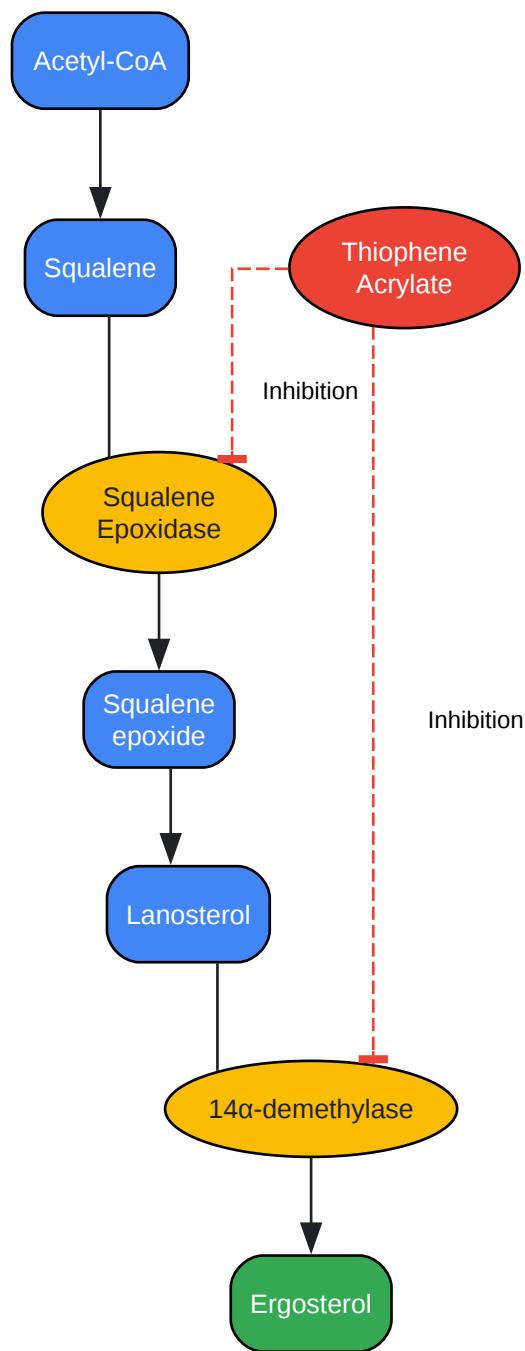


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Caption: Anticancer mechanism of thiophene derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A key mechanism for the antifungal activity of many compounds is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of these membranes. While the precise target for thiophene acrylates is still under investigation, inhibition of enzymes within this pathway, such as squalene epoxidase or 14α -demethylase, is a plausible mechanism of action.



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Caption: Proposed antifungal mechanism of thiophene derivatives.

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